Pazopanib Hydrochloride

Catalog No.
S638922
CAS No.
635702-64-6
M.F
C21H24ClN7O2S
M. Wt
474.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pazopanib Hydrochloride

CAS Number

635702-64-6

Product Name

Pazopanib Hydrochloride

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride

Molecular Formula

C21H24ClN7O2S

Molecular Weight

474.0 g/mol

InChI

InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H

InChI Key

MQHIQUBXFFAOMK-UHFFFAOYSA-N

SMILES

Array

Synonyms

GW 780604, GW 786034B, GW-780604, GW-786034B, GW780604, GW786034B, pazopanib, Votrient

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl

The exact mass of the compound Pazopanib hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 737754. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pazopanib hydrochloride is a multi-targeted receptor tyrosine kinase inhibitor (TKI) primarily utilized for its selective inhibition of VEGFR-1, -2, and -3, PDGFR-α/β, and c-Kit [1]. Classified as a Biopharmaceutics Classification System (BCS) Class II compound, it possesses high membrane permeability but inherently low aqueous solubility [2]. Procuring the hydrochloride salt rather than the free base is an industry standard, as the salt form provides the necessary solid-state stability, defined pKa-dependent solubility, and manufacturability required for reliable oral formulations and reproducible in vitro assays[2].

Substituting pazopanib hydrochloride with its free base or alternative benchmark TKIs like sunitinib fundamentally compromises both formulation viability and experimental selectivity. The free base suffers from severe solubility limitations that prevent adequate dissolution in standard physiological media, leading to erratic bioavailability and irreproducible assay dosing[1]. Furthermore, substituting pazopanib with benchmark TKIs such as sunitinib or sorafenib alters the off-target kinase profile; specifically, pazopanib demonstrates significantly lower affinity for Flt-3, which translates to reduced bone marrow suppression and a distinct toxicity profile that cannot be replicated by generic in-class substitutes[2].

Aqueous Solubility and Dissolution Kinetics (HCl Salt vs. Free Base)

The selection of the hydrochloride salt is driven by its enhanced solubility profile compared to the free base. At near-neutral physiological conditions (pH 6.5 - 6.8), the aqueous solubility of the free base is restricted to approximately 0.55 µg/mL. In contrast, pazopanib hydrochloride achieves a solubility of 2.64 µg/mL at pH 6.8, and up to 682 µg/mL in acidic gastric-like conditions (pH 1.2) due to the protonation of its basic structural groups [1]. This pH-dependent solubility advantage is critical for developing supersaturated liquid formulations and self-nanoemulsifying drug delivery systems (SNEDDS).

Evidence DimensionAqueous solubility
Target Compound Data2.64 µg/mL (pH 6.8) and 682 µg/mL (pH 1.2)
Comparator Or Baseline0.55 µg/mL (pH 6.5) for Free Base
Quantified Difference~4.8-fold higher baseline solubility in near-neutral media and >1000-fold in acidic media
ConditionsAqueous buffer dissolution at 37°C

Procuring the HCl salt provides the necessary solubility baseline required for advanced formulation development and reliable in vitro dosing, which the free base cannot support.

Kinase Selectivity and Flt-3 Off-Target Profile (Pazopanib vs. Sunitinib)

While pazopanib and sunitinib exhibit comparable primary potency against VEGFR-2 (IC50 ~30 nM vs ~10 nM), pazopanib is differentiated by its lack of Flt-3 inhibition [1]. In cellular autophosphorylation assays, pazopanib exhibits an IC50 of ≥1 µM against Flt-3, whereas sunitinib and sorafenib are highly potent inhibitors with IC50 values between 1-5 nM[2]. This difference in Flt-3 affinity directly correlates with pazopanib's reduced bone marrow suppression, offering a cleaner targeted profile.

Evidence DimensionFlt-3 receptor activation IC50
Target Compound Data≥ 1,000 nM (≥1 µM)
Comparator Or Baseline1 - 5 nM (Sunitinib / Sorafenib)
Quantified Difference>200-fold lower potency against Flt-3 (favorable for reduced off-target toxicity)
Conditionsin vitro cellular autophosphorylation / proliferation assays

Buyers developing targeted angiogenesis models can utilize pazopanib to isolate VEGFR/PDGFR effects without the confounding bone marrow toxicity induced by Flt-3 inhibition seen with sunitinib.

Solid-State Crystalline Stability for Manufacturability

Pazopanib hydrochloride forms highly stable crystalline structures (such as Form 1), which are essential for immediate-release solid dosage manufacturing [1]. Synchrotron X-ray powder diffraction (XRPD) and solid-state density functional theory confirm that the chloride anion forms four strong N–H⋯Cl hydrogen bonds, anchoring the crystal lattice [2]. This crystalline stability prevents polymorphic conversion during wet milling and formulation, a critical mechanical advantage over amorphous forms or the free base, which are prone to physical instability under shear stress.

Evidence DimensionCrystal lattice stability (Hydrogen bonding)
Target Compound Data4 strong N–H⋯Cl hydrogen bonds per chloride anion stabilizing the lattice
Comparator Or BaselineAmorphous pazopanib / Free base (lacks chloride-anchored lattice stabilization)
Quantified DifferenceDefined crystalline lattice preventing polymorphic shift during processing
ConditionsSolid-state X-ray powder diffraction (XRPD) and density functional theory optimization

Procurement of the validated hydrochloride polymorph guarantees batch-to-batch reproducibility and mechanical stability during pharmaceutical milling and tableting.

Solid Dosage Formulation Development

Utilizing the hydrochloride salt's defined crystalline stability and pH-dependent solubility to engineer immediate-release tablets or self-nanoemulsifying drug delivery systems (SNEDDS) [1].

Angiogenesis and Tumor Microenvironment Assays

Deploying pazopanib as a selective VEGFR/PDGFR inhibitor in HUVEC proliferation models where avoiding Flt-3 mediated bone marrow progenitor suppression is critical [2].

Preclinical Pharmacokinetic Benchmarking

Using the HCl salt as a standardized BCS Class II reference material for testing novel solubility-enhancing excipients, such as polymeric solid dispersions or lipid-based carriers [1].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

473.1400719 Da

Monoisotopic Mass

473.1400719 Da

Heavy Atom Count

32

UNII

33Y9ANM545

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (33.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Renal-cell carcinoma (RCC)Votrient is indicated in adults for the first-line treatment of advanced renal-cell carcinoma (RCC) and for patients who have received prior cytokine therapy for advanced disease.Soft-tissue sarcoma (STS)Votrient is indicated for the treatment of adult patients with selective subtypes of advanced soft-tissue sarcoma (STS) who have received prior chemotherapy for metastatic disease or who have progressed within 12 months after (neo)adjuvant therapy.Efficacy and safety have only been established in certain STS histological tumour subtypes.

NCI Cancer Drugs

Drug: Pazopanibhydrochloride
US Brand Name(s): Votrient
FDA Approval: Yes
Pazopanib hydrochloride is approved to treat adults with: Renal cell carcinoma (a type of kidney cancer ) that is advanced.
Soft tissue sarcoma that is advanced. It is used in patients who have already been treated with chemotherapy.
Pazopanib hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

Pazopanib Hydrochloride is the hydrochloride salt of a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. Pazopanib selectively inhibits vascular endothelial growth factor receptors (VEGFR)-1, -2 and -3, c-kit and platelet derived growth factor receptor (PDGF-R), which may result in inhibition of angiogenesis in tumors in which these receptors are upregulated.

ATC Code

L01XE11

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

635702-64-6

Wikipedia

Pazopanib hydrochloride

FDA Medication Guides

VOTRIENT
PAZOPANIB HYDROCHLORIDE
TABLET;ORAL
NOVARTIS
01/25/2024

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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